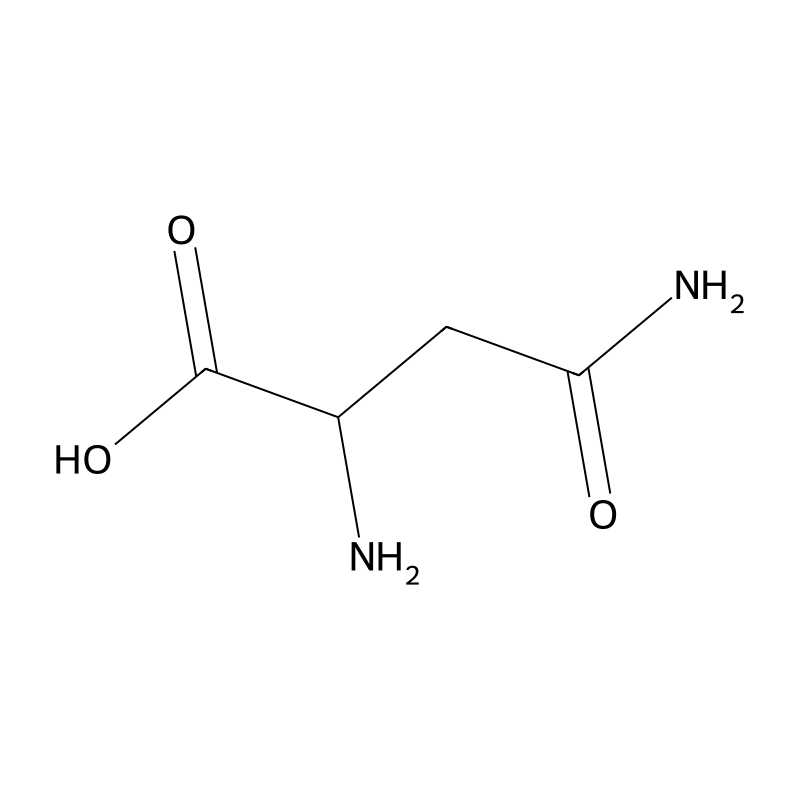

DL-Asparagine monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2.94X10+4 mg/L at 25 °C

29.4 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Biochemical Research:

- Substrate for Enzymes: DL-Asparagine acts as a substrate for enzymes like asparaginase, which are crucial for studying protein metabolism and nitrogen balance.

Cell Culture Studies:

- Nutrient Source: DL-Asparagine is a vital nutrient for cell culture, providing essential amino acids for cell growth and proliferation.

Neuroscience Research:

- Investigating Neurotransmission: DL-Asparagine's role as a potential neuromodulator is being explored in understanding learning, memory, and excitotoxicity.

Environmental Monitoring:

- Wastewater Treatment Biomarker: DL-Asparagine degradation can be used as an indicator of microbial activity in wastewater treatment processes.

Pharmaceutical Research:

DL-Asparagine monohydrate is a racemic mixture of the non-essential amino acids L-asparagine and D-asparagine, with the chemical formula C₄H₈N₂O₃·H₂O. It is a white crystalline powder that is soluble in water and has applications in various biochemical and pharmaceutical fields. Asparagine plays a crucial role in the metabolism of nitrogen and is involved in protein synthesis, making it essential for cellular function and growth .

- Protein synthesis: L-asparagine is one of the 20 amino acids used to build proteins [].

- Nitrogen transport: L-asparagine is involved in transporting nitrogen between different tissues in the body.

- Cellular signaling: L-asparagine may be involved in cell signaling pathways, although the exact mechanisms are still under investigation.

- Hydrolysis: In aqueous solutions, asparagine can hydrolyze to form aspartic acid and ammonia.

- Deamination: Under certain conditions, asparagine can be deaminated to produce aspartate, which can further participate in various metabolic pathways.

- Transamination: Asparagine can also participate in transamination reactions, exchanging its amino group with keto acids to form new amino acids.

These reactions highlight its versatility as a biochemical substrate and its importance in amino acid metabolism .

DL-Asparagine is primarily recognized for its role in protein synthesis and cellular metabolism. It is involved in the detoxification of ammonia through the action of asparagine synthetase, which converts aspartate to asparagine by incorporating ammonia. Furthermore, it has been shown to have potential roles in cell signaling and may influence the growth of certain cancer cells due to its involvement in metabolic pathways that support rapid cell proliferation .

DL-Asparagine monohydrate can be synthesized through various methods:

- Chemical Synthesis: This involves the reaction of ammonia with oxaloacetic acid or aspartic acid under specific conditions to yield asparagine.

- Enzymatic Synthesis: Using enzymes such as asparagine synthetase, which catalyzes the conversion of aspartate and ammonia into asparagine.

- Fermentation Processes: Microbial fermentation using specific strains that can produce asparagine from simple substrates is also a common method .

DL-Asparagine monohydrate has several applications across different fields:

- Biotechnology: Used in growth media for bacteria and yeast cultures, supporting protein expression systems.

- Pharmaceuticals: Investigated for its potential therapeutic roles, particularly in cancer treatment due to its involvement in metabolic pathways.

- Food Industry: Employed as a food additive for flavor enhancement and nutritional supplementation.

- Biomarker Research: Used in studies related to wastewater treatment processes where it serves as an indicator of nitrogenous waste levels .

Studies on DL-Asparagine monohydrate have demonstrated interactions with various biological systems:

- Cellular Uptake: Research indicates that both L-asparagine and D-asparagine can be taken up by cells via specific transporters, influencing cellular metabolism.

- Inhibition Studies: It has been shown to inhibit certain enzymatic activities, which may have implications for therapeutic strategies targeting metabolic pathways in cancer cells .

- Toxicological Assessments: Safety data suggest that DL-asparagine does not exhibit significant acute toxicity or irritant properties, making it suitable for various applications .

DL-Asparagine monohydrate shares similarities with several other amino acids and compounds, particularly those involved in nitrogen metabolism:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| L-Asparagine | C₄H₈N₂O₃ | Non-racemic form; crucial for protein synthesis |

| D-Asparagine | C₄H₈N₂O₃ | Non-racemic form; less common but similar functions |

| Aspartic Acid | C₄H₇N₁O₄ | Precursor to asparagine; involved in neurotransmission |

| Glutamine | C₅H₁₀N₂O₃ | Similar roles in nitrogen metabolism; important for immune function |

| Glutamic Acid | C₅H₉N₁O₄ | Precursor to glutamine; plays a role in neurotransmission |

DL-Asparagine monohydrate's uniqueness lies in its racemic nature, allowing it to participate in diverse biochemical pathways compared to its enantiomers, L-asparagine and D-asparagine. This characteristic enhances its utility in research and industrial applications where both forms may be required or beneficial .

Temperature-Dependent Solubility in Polar Solvents

DL-Asparagine monohydrate exhibits characteristic solubility behavior in polar solvents that is fundamentally influenced by temperature variations and the nature of the solvent medium. The compound demonstrates limited aqueous solubility at ambient conditions, with water solubility measured at approximately 29.4 grams per liter at 25°C [1]. This relatively modest solubility reflects the zwitterionic nature of the amino acid and the presence of both hydrophilic amide and carboxyl groups alongside the hydrophobic aliphatic backbone [2] [3].

The temperature coefficient of solubility shows a positive relationship, indicating that solubility increases with rising temperature across the studied range of 298.15 K to 333.15 K [4]. Thermodynamic investigations reveal that the dissolution process is endothermic in nature, with standard enthalpy of dissolution values being positive across various aqueous-organic mixtures [5]. The enthalpy of dissolution varies significantly depending on the organic co-solvent present, with acetonitrile, 1,4-dioxane, acetone, and dimethyl sulfoxide all showing distinct thermodynamic signatures [6].

Polar solvent interactions demonstrate considerable complexity in mixed aqueous systems. The compound shows enhanced solubility in dilute aqueous acids, where protonation of the amino group occurs, and in dilute aqueous bases, where deprotonation of the carboxyl group predominates [7] [3]. The pKa values of 2.17 at 20°C for the carboxyl group and approximately 8.72 for the amino group dictate the ionization behavior and consequent solubility characteristics in pH-dependent environments [2] [7].

In organic-aqueous mixtures, the solubility behavior becomes more intricate due to preferential solvation effects and changes in the dielectric environment. Studies involving water-isopropanol mixtures reveal that the solubility relationship becomes more complex compared to pure aqueous systems, with the NRTL and UNIQUAC models requiring adjustment of binary interaction parameters to accurately correlate experimental data [4]. The partition coefficient (log P) of -3.82 for the anhydrous substance indicates strong hydrophilic character and poor partitioning into lipophilic phases [1].

Metastable Zone Width Determination for Crystallization

The metastable zone width (MSZW) represents a critical parameter for crystallization process design and control, defining the supersaturation range where nucleation does not spontaneously occur. For DL-asparagine monohydrate, MSZW measurements reveal complex dependencies on multiple operational variables including cooling rate, antisolvent addition rate, and saturation temperature [8].

Conventional polythermal methods demonstrate that the MSZW behavior in pure aqueous systems follows predictable patterns, with narrower metastable zones observed at higher cooling rates due to increased supersaturation generation rates [8]. However, the introduction of antisolvent crystallization using isopropanol creates significantly more complex MSZW relationships compared to cooling-only crystallization processes [8].

The combined cooling and antisolvent crystallization approach reveals that antisolvent flow rate exerts a more pronounced effect on MSZW than cooling rate alone [8]. Statistical and theoretical models indicate that specific operational ranges exist where MSZW behavior becomes more predictable and follows cooling-only crystallization patterns [8]. These findings are particularly relevant for process intensification strategies where multiple crystallization driving forces are employed simultaneously.

Ultrasound-assisted crystallization studies demonstrate that acoustic irradiation significantly reduces the metastable zone width, enhancing nucleation rates and inducing earlier nucleation onset [9]. This effect is attributed to cavitation-induced nucleation mechanisms that provide additional nucleation sites and reduce the energy barrier for crystal formation [9]. The population balance modeling of ultrasound-assisted processes requires additional kinetic expressions to account for induced nucleation phenomena [9].

Conglomerate system behavior adds another layer of complexity to MSZW determination, as DL-asparagine monohydrate exists as a physical mixture of L- and D-enantiomers rather than a true racemic compound [10]. This characteristic enables preferential crystallization approaches where one enantiomer can be selectively crystallized from supersaturated racemic solutions, with MSZW measurements requiring consideration of enantiomeric composition effects on nucleation kinetics [11].

Thermal Decomposition Pathways

Decarboxylation Kinetics at Elevated Temperatures

The thermal decomposition of DL-asparagine monohydrate follows well-defined pathways that are critically dependent on temperature, atmosphere composition, and the presence of catalytic species. The primary decomposition mechanism involves decarboxylation reactions where the carboxyl group is eliminated as carbon dioxide, leading to the formation of various nitrogen-containing products [12] [13].

Activation energy studies reveal that asparagine decarboxylation exhibits an activation energy of 81.0 kilojoules per mole when catalyzed by 2,4-decadienal, which represents the rate-limiting step in the conversion pathway to acrylamide [12]. This relatively high activation energy indicates that significant thermal input is required to initiate the decarboxylation process, explaining why decomposition becomes noticeable only at temperatures approaching 220°C [2] [14].

The decarboxylation mechanism involves initial formation of a Schiff base intermediate through reaction with carbonyl compounds, followed by cyclization to form oxazolidin-5-one structures [13]. The subsequent decarboxylation step proceeds through intramolecular rearrangement processes that are thermodynamically favored at elevated temperatures [13]. The presence of lipid oxidation products, particularly alkadienals and ketodienes, significantly accelerates the decarboxylation kinetics compared to thermal decomposition alone [12].

Kinetic modeling of the decomposition process reveals that the reaction follows first-order kinetics with respect to asparagine concentration in the presence of catalytic aldehydes [12]. The temperature dependence follows Arrhenius behavior, with rate constants increasing exponentially with temperature above the critical threshold of approximately 180°C [12]. The pH dependence of the reaction shows optimal decarboxylation rates at neutral to slightly alkaline conditions, where the amino acid exists predominantly in its zwitterionic form [15].

Product distribution analysis indicates that the primary decomposition products include 3-aminopropionamide, which serves as a precursor to acrylamide formation, along with various cyclic compounds such as maleimide [13]. The selectivity toward specific products depends on reaction conditions, with higher temperatures favoring complete decarboxylation while moderate temperatures may result in partial decomposition products [12] [13].

Hydrate Stability Under Variable Humidity Conditions

The monohydrate stability of DL-asparagine monohydrate represents a critical aspect of its physicochemical behavior, particularly regarding storage conditions and processing environments. The crystalline water molecule is structurally integrated into the crystal lattice through hydrogen bonding networks that stabilize the overall crystal structure [16] [17].

Dehydration kinetics studies using thermal stimulation techniques reveal that L-asparagine monohydrate undergoes an irreversible phase transition when heated to 367 K (94°C) or higher temperatures [16]. This transition involves the structural transformation from orthorhombic (fresh monohydrate) to monoclinic (dehydrated) crystal structure due to loss of crystalline water [16]. The critical temperature of 367 K represents an important operational limit for applications requiring maintenance of monohydrate properties [16].

Water content determination through various analytical methods demonstrates consistent values around 11.5-12.5% by weight, closely matching the theoretical water content of 12.0% calculated from the molecular formula [18] [19]. Karl Fischer titration provides precise water content measurements of 11.8±0.3%, confirming the monohydrate stoichiometry under standard storage conditions [20]. The loss on drying at 60°C for 24 hours typically yields values between 10.5-12.5%, while accelerated drying at 130°C for 3 hours results in 11.5-12.5% weight loss [18] [19].

Humidity stability investigations reveal that the compound exhibits hygroscopic characteristics under high humidity conditions [21] [22]. The equilibrium moisture content depends on relative humidity levels, with significant water uptake observed above 75% relative humidity at ambient temperature [22]. Storage recommendations emphasize maintaining controlled humidity conditions to prevent moisture-induced changes in crystal structure and potential agglomeration [22] [19].

Phase diagram studies indicate that the monohydrate form represents the thermodynamically stable phase under normal atmospheric conditions below the critical dehydration temperature [16]. The transition kinetics between hydrated and dehydrated forms show hysteresis effects, where rehydration of the anhydrous form requires higher humidity levels than those needed to maintain the monohydrate [16]. This behavior has important implications for process design and storage protocols in pharmaceutical and food applications [18] [19].

Physical Description

Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]

Monohydrate: White crystalline powder; [Alfa Aesar MSDS]

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Decomposition

Melting Point

234 - 235 °C

UNII

Related CAS

Drug Indication

Mechanism of Action

Iron absorption in rats was evaluated with concurrent administration of each of 10 amino acid solutions and ascorbic acid. Asparagine, glycine, serine and ascorbic acid caused a statistically significant increase in iron absorption, with greatest effects for asparagine and glycine. No correlations were found between absorption increases and stability constants of the amino acid-iron complex.

Vapor Pressure

Other CAS

70-47-3

Wikipedia

Suxamethonium_chloride

Use Classification

Methods of Manufacturing

Isolated as a byproduct from the production of potato starch. A simple synthesis of L-asparagine from L-aspartic acid which is esterified to the beta methylester followed by treatment with ammonia.

General Manufacturing Information

L-Asparagine: ACTIVE

Asparagine: ACTIVE

Non-essential amino acid existing in the D(+) and L(-) isomeric forms as well as the racemic DL mixture. The L(-) asparagine is the most common form.

First isolated from asparagus juice

Studies on model systems of amino acids and sugars have indicated that acrylamide can be generated from asparagine or from amino acids that can produce acrylic acid either directly such as beta-alanine, aspartic acid and carnosine or indirectly such as cysteine and serine. The main pathway specifically involves asparagine and produces acrylamide directly after a sugar-assisted decarboxylation and 1,2-elimination steps and the second non-specific pathway involves the initial formation of acrylic acid from different sources and its subsequent interaction with ammonia to produce acrylamide.

Structural considerations dictate that asparagine alone may be converted thermally into acrylamide through decarboxylation and deamination reactions. However, the main product of the thermal decomposition of asparagine was maleimide, mainly due to the fast intramolecular cyclization reaction that prevents the formation of acrylamide. On the other hand, asparagine, in the presence of reducing sugars, was able to generate acrylamide in addition to maleimide. ...